molecular formula C9H9N3O2 B2886925 1,2-dimethyl-5-nitro-1H-benzimidazole CAS No. 49819-79-6

1,2-dimethyl-5-nitro-1H-benzimidazole

Cat. No.: B2886925
CAS No.: 49819-79-6
M. Wt: 191.19
InChI Key: CRRGPIBVQLNTRN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-5-nitro-1H-benzimidazole typically involves the nitration of 1,2-dimethylbenzimidazole. One common method is the reaction of 1,2-dimethylbenzimidazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-dimethyl-5-nitro-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dimethyl-5-nitro-1H-benzimidazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound can also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-dimethyl-5-nitro-1H-benzimidazole is unique due to the presence of both methyl and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1,2-dimethyl-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-10-8-5-7(12(13)14)3-4-9(8)11(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRGPIBVQLNTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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